Cas no 10531-50-7 ((R)-2,2,2-Trifluoro-1-phenylethanol)

10531-50-7 structure
Nome do Produto:(R)-2,2,2-Trifluoro-1-phenylethanol
(R)-2,2,2-Trifluoro-1-phenylethanol Propriedades químicas e físicas
Nomes e Identificadores
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- (R)-(-)-α-(Trifluoromethyl)benzyl Alcohol
- (R)-(?)-α-(Trifluoromethyl)benzyl alcohol
- Benzenemethanol, a-(trifluoromethyl)-, (aR)-
- (1R)-2,2,2-trifluoro-1-phenylethanol
- (R)-(-)-1-Phenyl-2,2,2-trifluoroethanol
- (R)-()-alpha-(Trifluoromethyl)benzyl alcohol
- (R)-2,2,2-Trifluoro-1-phenylethanol
- 2,2,2-trifluoro-1-phenylethanol
- (-)-PHENYL(TRIFLUOROMETHYL)CARBINOL
- (1R)-1-Phenyl-2,2,2-trifluoroethanol
- (αR)-α-(Trifluoromethyl)benzenemethanol
- (R)-(-)-2,2,2-TRIFLUORO-1-PHENYLETHANOL
- (R)-(-)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL
- (R)-1-Phenyl-2,2,2-trifluoroethanol, 90% ee
- (R)-2,2,2-Trifluoro-1-phenylethanol,99%e.e.
- (R)-(-) -ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL 98+%
- (1R)-2,2,2-trifluoro-1-phenylethan-1-ol
- VNOMEAQPOMDWSR-SSDOTTSWSA-N
- NE20602
- (r)-1-phenyl-2,2,2-trifluoroethanol
- ZB016607
- R-(-)-1-Phenyl-
- Z1255399129
- (1R)-2,2,2-Trifluoro-1-phenyl-ethanol
- (R,S)-2,2,2-Trifluoro-1-phenyl-ethanol
- T71562
- NS00087044
- (R)-(-)- alpha -(Trifluoromethyl)benzyl alcohol
- (-)-1-Phenyl-2,2,2-trifluoroethanol
- SCHEMBL3077737
- P1367
- MFCD00077844
- (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol, puriss., >=99.0% (sum of enantiomers, GC)
- (-)-2,2,2-Trifluoro-1-phenylethanol
- 10531-50-7
- (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol, 99%
- AKOS017344966
- EN300-111502
- J-001386
- A-(TRIFLUOROMETHYL)BENZYL ALCOHOL
- (R)-2,2,2-trifluoro-1-phenylethan-1-ol
- (R)-(-)-
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- MDL: MFCD00077844
- Inchi: 1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m1/s1
- Chave InChI: VNOMEAQPOMDWSR-SSDOTTSWSA-N
- SMILES: FC([C@@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])O[H])(F)F
Propriedades Computadas
- Massa Exacta: 176.04491
- Massa monoisotópica: 176.045
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 138
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 20.2
- Carga de Superfície: 0
- XLogP3: 2.2
Propriedades Experimentais
- Cor/Forma: Not available
- Densidade: 1.300 g/mL at 20 °C(lit.)
- Ponto de Fusão: 20 °C (lit.)
- Ponto de ebulição: 99°C/17mmHg(lit.)
- Ponto de Flash: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Índice de Refracção: n20/D 1.459(lit.)
- PSA: 20.23
- LogP: 2.28230
- Actividade Óptica: [α]21/D −29°, c = 2.6 in chloroform
- Solubilidade: Not available
(R)-2,2,2-Trifluoro-1-phenylethanol Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H227-H315-H319
- Declaração de Advertência: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Número de transporte de matérias perigosas:NA 1993 / PGIII
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26-36
- CÓDIGOS DA MARCA F FLUKA:10-23
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Identificação dos materiais perigosos:
- Frases de Risco:36/37/38
- Termo de segurança:Hazard Codes Xi,CRisk Statements 36/37/38Safety Statements 26-36WGK Germany 3F 10-23
- Condição de armazenamento:Store at 4 ° C, better storage at -4 ° C
(R)-2,2,2-Trifluoro-1-phenylethanol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1367-1G |
(R)-(-)-α-(Trifluoromethyl)benzyl Alcohol |
10531-50-7 | 1g |
¥1795.00 | 2024-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1367-1g |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 1g |
¥2590.0 | 2022-06-10 | ||
Ambeed | A730644-1g |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 95+% | 1g |
$222.0 | 2025-02-20 | |
Enamine | EN300-111502-10.0g |
(1R)-2,2,2-trifluoro-1-phenylethan-1-ol |
10531-50-7 | 95.0% | 10.0g |
$799.0 | 2025-03-21 | |
TRC | T779070-250mg |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 250mg |
$150.00 | 2023-05-17 | ||
Enamine | EN300-111502-1.0g |
(1R)-2,2,2-trifluoro-1-phenylethan-1-ol |
10531-50-7 | 95.0% | 1.0g |
$104.0 | 2025-03-21 | |
Enamine | EN300-111502-0.05g |
(1R)-2,2,2-trifluoro-1-phenylethan-1-ol |
10531-50-7 | 95.0% | 0.05g |
$24.0 | 2025-03-21 | |
eNovation Chemicals LLC | D758620-1g |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 95% | 1g |
$160 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104844-250mg |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 98% | 250mg |
¥498.00 | 2024-08-09 | |
eNovation Chemicals LLC | D758620-100mg |
(R)-2,2,2-Trifluoro-1-phenylethanol |
10531-50-7 | 95% | 100mg |
$75 | 2025-02-20 |
(R)-2,2,2-Trifluoro-1-phenylethanol Literatura Relacionada
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Alfons Baiker Chem. Soc. Rev. 2015 44 7449
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2. Sulphoxides. Part II. Stereochemistry of the γ-disulphoxides 2,5-di-thiahexane 2,5-dioxide and 1,4-diphenyl-1,4-dithiabutane 1,4-dioxideHugo Nieuwenhuyse,Robert Louw J. Chem. Soc. Perkin Trans. 1 1973 839
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3. Reactions of trifluoromethyl bromide and related halides: part 9. Comparison between additions to carbonyl compounds, enamines, and sulphur dioxide in the presence of zincMarc Tordeux,Catherine Francese,Claude Wakselman J. Chem. Soc. Perkin Trans. 1 1990 1951
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Amit Kumar,Abdullah Khan,Shashwat Malhotra,Ravi Mosurkal,Ashish Dhawan,Mukesh K. Pandey,Brajendra K. Singh,Rajesh Kumar,Ashok K. Prasad,Sunil K. Sharma,Lynne A. Samuelson,Ashok L. Cholli,Christophe Len,Nigel G. J. Richards,Jayant Kumar,Rainer Haag,Arthur C. Watterson,Virinder S. Parmar Chem. Soc. Rev. 2016 45 6855
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Aipeng Li,Lidan Ye,Xiaohong Yang,Chengcheng Yang,Jiali Gu,Hongwei Yu Chem. Commun. 2016 52 6284
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